Succinato de bis(2,5-dioxopirrolidin-1-il)

Descripción general

Descripción

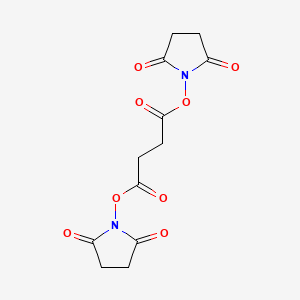

Bis(2,5-dioxopyrrolidin-1-yl) succinate (BDPS) is an organosulfur compound that has recently been studied for its potential use in a variety of scientific research applications. It is a white, odorless and water-soluble solid that is used as a reagent in organic synthesis and is also known as 2,5-dioxopyrrolidine-1-sulfonyl succinate or 2,5-dioxopyrrolidine-1-succinic acid. BDPS can be synthesized from the reaction of 2,5-dioxopyrrolidine-1-sulfonyl chloride and succinic anhydride in the presence of a base such as sodium hydroxide or potassium hydroxide.

Aplicaciones Científicas De Investigación

Investigación Anticonvulsiva

Succinato de bis(2,5-dioxopirrolidin-1-il): ha sido estudiado por sus potenciales propiedades anticonvulsivas. Investigadores han sintetizado compuestos híbridos que contienen este fragmento, los cuales demostraron actividad de amplio espectro en modelos animales de convulsiones, como la prueba de electrochoque máximo (MES) y el modelo de convulsión psicomotora de 6 Hz . Un compuesto en particular mostró resultados prometedores con un perfil de seguridad favorable, lo que indica el potencial para un mayor desarrollo preclínico como fármaco anticonvulsivo .

Estudios de Manejo del Dolor

Los mismos derivados del Succinato de bis(2,5-dioxopirrolidin-1-il) que mostraron actividad anticonvulsiva también fueron efectivos en varios modelos de dolor. Esto incluye la prueba de formalina para dolor tónico, el modelo de dolor inducido por capsaicina y el modelo de dolor neuropático inducido por oxaliplatino en ratones . Esto sugiere una posible aplicación dual en la investigación del manejo de convulsiones y del dolor.

Análisis de Interacción Proteína-Proteína

En el campo de la proteómica, Disuccinimidil succinato se usa como un entrecruzador para estudiar las interacciones proteína-proteína (PPIs). Es particularmente útil en la espectrometría de masas de entrecruzamiento (XL-MS) debido a su capacidad de formar enlaces estables con residuos de lisina, facilitando la identificación de las proteínas asociadas que interactúan .

Biología Estructural

El compuesto sirve como herramienta en biología estructural para dilucidar la dinámica de los complejos proteicos. Al entrecruzar proteínas que interactúan, los investigadores pueden estabilizar estos complejos para un análisis estructural detallado, lo cual es crucial para comprender la función y el mecanismo de varias biomoléculas .

Descubrimiento de Fármacos

Disuccinimidil succinato: juega un papel en el descubrimiento de nuevos fármacos al permitir la identificación de dianas proteicas 'intratables'. Su uso en el entrecruzamiento puede revelar interacciones transitorias y formaciones complejas que de otro modo serían difíciles de detectar, proporcionando información sobre nuevas dianas terapéuticas .

Técnicas de Bioconjugación

Este compuesto también se emplea en estrategias de bioconjugación para crear bioconjugados a través de reacciones de un solo paso. Se usa para inmovilizar proteínas en superficies recubiertas con aminas, lo cual es una técnica ampliamente aplicada en el desarrollo de biosensores y ensayos de diagnóstico .

Mecanismo De Acción

Target of Action

Bis(2,5-dioxopyrrolidin-1-yl) succinate, also known as Disuccinimidyl succinate, primarily targets proteins . More specifically, it targets the lysine residues in proteins .

Mode of Action

Bis(2,5-dioxopyrrolidin-1-yl) succinate is a homobifunctional, amine-targeting, sulfoxide-containing crosslinker . It possesses two N-hydroxysuccinimide (NHS) esters for targeting lysine residues . The compound forms peptide bonds with the lysine residues in a single step . This interaction results in the cross-linking of proteins, which can lead to changes in their structure and function .

Biochemical Pathways

The primary biochemical pathway affected by Bis(2,5-dioxopyrrolidin-1-yl) succinate is the protein-protein interaction (PPI) pathway . By cross-linking proteins, the compound can influence the formation and stability of protein complexes, thereby affecting the downstream effects of these complexes .

Result of Action

The cross-linking of proteins by Bis(2,5-dioxopyrrolidin-1-yl) succinate can result in changes in the structure and function of the proteins . This can have various molecular and cellular effects, depending on the specific proteins involved and the nature of the changes induced.

Action Environment

The action, efficacy, and stability of Bis(2,5-dioxopyrrolidin-1-yl) succinate can be influenced by various environmental factors. For example, the compound’s reactivity may be affected by factors such as pH and temperature. Additionally, the presence of other molecules that can react with the compound could potentially influence its action .

Análisis Bioquímico

Biochemical Properties

Bis(2,5-dioxopyrrolidin-1-yl) succinate plays a crucial role in biochemical reactions, particularly in the formation of stable amide bonds with primary amines. This compound interacts with various enzymes, proteins, and other biomolecules through its N-hydroxysuccinimide (NHS) ester groups . These interactions typically involve the formation of covalent bonds with lysine residues in proteins, which can be used to study protein-protein interactions, protein structure, and enzyme activity . The nature of these interactions is highly specific, allowing for precise modifications of target proteins.

Cellular Effects

Bis(2,5-dioxopyrrolidin-1-yl) succinate has significant effects on various types of cells and cellular processes. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can cross-link proteins that are part of signaling pathways, thereby altering their activity and downstream effects. Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) succinate involves its NHS ester groups, which react with primary amines to form stable amide bonds . This reaction is highly specific and occurs under mild conditions, making it suitable for use in various biochemical applications. The compound can inhibit or activate enzymes by modifying key lysine residues, thereby altering their activity . Additionally, it can change gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(2,5-dioxopyrrolidin-1-yl) succinate can change over time due to its stability and degradation properties . The compound is generally stable when stored at low temperatures, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used to modify proteins involved in key cellular processes .

Dosage Effects in Animal Models

The effects of Bis(2,5-dioxopyrrolidin-1-yl) succinate vary with different dosages in animal models . At low doses, the compound can effectively modify target proteins without causing significant toxicity . At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s effectiveness plateaus at higher doses, indicating that optimal dosages need to be carefully determined for each application .

Metabolic Pathways

Bis(2,5-dioxopyrrolidin-1-yl) succinate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its reactions . The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes . For example, it can inhibit or activate enzymes that regulate the flow of metabolites through specific pathways, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, Bis(2,5-dioxopyrrolidin-1-yl) succinate is transported and distributed through interactions with transporters and binding proteins . These interactions help to localize the compound to specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of Bis(2,5-dioxopyrrolidin-1-yl) succinate is determined by its targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles within the cell, where it can modify target proteins and exert its effects . The compound’s activity and function are influenced by its localization, with different effects observed in different cellular compartments .

Propiedades

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O8/c15-7-1-2-8(16)13(7)21-11(19)5-6-12(20)22-14-9(17)3-4-10(14)18/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNFGVQUPMRCIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184444 | |

| Record name | Disuccinimidyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30364-60-4 | |

| Record name | Disuccinimidyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disuccinimidyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disuccinimidyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does Disuccinimidyl succinate facilitate the binding of bioactive molecules to the biodegradable diblock copolymers?

A1: Disuccinimidyl succinate acts as a linker molecule, enabling the attachment of bioactive molecules to the diblock copolymers. The research highlights that DSS achieves this through its reaction with the amine group present on the hydrophilic polyethylene glycol (PEG) chain of the copolymer []. This forms a stable amide bond, effectively conjugating the DSS to the polymer. DSS itself possesses two reactive succinimidyl ester groups. These groups can readily react with primary amines present on bioactive molecules like 5-aminoeosin (used as a model in the study) or biologically relevant molecules like peptides and growth factors. This reaction forms another stable amide bond, ultimately resulting in the covalent immobilization of the bioactive molecule onto the diblock copolymer. This ability to act as a bridge between the polymer and the bioactive molecule makes DSS a crucial component in modifying the surface of these biomaterials for applications like tissue engineering.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,4-Dinitrophenyl)pyrazol-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B1212813.png)

![(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1212819.png)